molecular formula C14H18Br2 B8124162 (E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene

(E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene

Cat. No.: B8124162
M. Wt: 346.10 g/mol
InChI Key: ACWBGMTZJSLEDC-VMPITWQZSA-N
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Description

(E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene is an organic compound characterized by the presence of bromine atoms and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzene (toluene) and 1,7-dibromoheptane.

    Bromination: The first step involves the bromination of toluene to introduce a bromine atom at the desired position on the benzene ring. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

    Alkylation: The next step is the alkylation of the brominated toluene with 1,7-dibromoheptane. This reaction is typically carried out under basic conditions using a strong base like potassium tert-butoxide (KOtBu) to facilitate the formation of the carbon-carbon bond.

    Isomerization: The final step involves the isomerization of the product to obtain the (E)-isomer. This can be achieved using a suitable isomerization catalyst under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl (OH) or carbonyl (C=O) groups.

    Reduction Reactions: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of substituted derivatives such as alcohols, ethers, or amines.

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of the corresponding saturated alkane.

Scientific Research Applications

(E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene exerts its effects depends on its interaction with molecular targets. The bromine atoms and the double bond in the compound’s structure allow it to participate in various chemical reactions, potentially modifying biological pathways or chemical processes. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-methylbenzene: Lacks the extended alkyl chain and additional bromine atom.

    1,3-Dibromo-2-methylbenzene: Contains two bromine atoms on the benzene ring but lacks the alkyl chain.

    (E)-1-Bromo-3-(7-chlorohept-1-en-1-yl)-2-methylbenzene: Similar structure but with a chlorine atom instead of a second bromine atom.

Uniqueness

(E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene is unique due to the presence of both bromine atoms and the specific positioning of the double bond and alkyl chain

Properties

IUPAC Name

1-bromo-3-[(E)-7-bromohept-1-enyl]-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Br2/c1-12-13(9-7-10-14(12)16)8-5-3-2-4-6-11-15/h5,7-10H,2-4,6,11H2,1H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWBGMTZJSLEDC-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C=CCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Br)/C=C/CCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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